
AZD5213
概要
説明
AZD-5213は、高選択的なヒスタミンH3受容体拮抗薬です。ヒスタミンH3受容体占有率の概日変動を可能にする薬物動態プロファイルを達成するために開発されました。 この化合物は、認知のげっ歯類行動モデルにおいて有効性を示しており、認知障害における潜在的な利点について研究されています .
準備方法
AZD-5213の合成経路と反応条件には、中間体の調製とその後の最終生成物形成反応など、複数のステップが含まれます。工業生産方法は通常、これらの合成経路を最適化することにより、高収率と高純度を実現します。 合成経路と反応条件の具体的な詳細は、機密情報であり、公表されていません .
化学反応の分析
Receptor Interaction Dynamics
AZD5213 acts as a potent competitive antagonist with inverse agonist properties at human H₃ receptors:
Parameter | Value | Measurement Context |
---|---|---|
Ki (binding affinity) | 0.5 nM | Recombinant H₃ receptor assay |
KB (functional) | 0.2 nM | GTPγS binding assay |
IC₅₀ (activity) | 3 nM | Histamine release inhibition |
Key selectivity: >10,000 nM for 335 off-target receptors/enzymes, ensuring high specificity .
Neurotransmitter Release Modulation
In vivo studies reveal this compound's capacity to enhance neurotransmitter levels in rodent prefrontal cortex:
Neurotransmitter Release at 0.33 mg/kg (oral):
- Histamine : 3.5-fold increase (via CSF tele-methylhistamine in primates)
- Acetylcholine : 2.1-fold increase (scopolamine reversal model)
- Dopamine/Norepinephrine : Sustained elevation correlating with cognitive improvement
Mechanism : Inverse agonism at presynaptic H₃ autoreceptors disinhibits histamine synthesis, while heteroreceptor blockade amplifies cholinergic and monoaminergic signaling .
Pharmacokinetics and Receptor Occupancy
Clinical PET studies using [¹¹C]GSK189254 demonstrate dose-dependent H₃ receptor occupancy (RO):
Dose (mg) | Cₘₐₓ (nmol/L) | Peak RO (%) | Trough RO (%) | Half-Life (h) |
---|---|---|---|---|
0.05 | 0.75 | 39.7 | n.a. | 4.78 |
0.1 | 1.65 | 53.0–56.2 | 16–22 | 3.8–4.1 |
30 | 90.0 | 90.0 | 45–50 | 5.2 |
Optimal dosing: 0.1 mg achieves 50% daytime RO while permitting <25% nocturnal RO, aligning with circadian histamine rhythms to minimize sleep disruption .
Clinical Synergy with Pregabalin
A crossover study in diabetic neuropathy patients showed:
科学的研究の応用
Scientific Research Applications
AZD5213 has been explored across several domains:
- Cognitive Disorders : Investigated for its potential therapeutic effects on conditions like Alzheimer's disease and mild cognitive impairment. Preclinical studies have demonstrated its efficacy in rodent models of cognition, showing improvements in memory and learning tasks .
- Sleep Regulation : The compound is studied for its role in managing sleep-wake cycles. Its pharmacokinetic profile allows for circadian fluctuations in receptor occupancy, which may help mitigate sleep disruption associated with prolonged receptor activation .
- Neuroscience Research : this compound is used as a tool compound to study histamine H3 receptor interactions and signaling pathways. Its ability to trigger the release of key neurotransmitters makes it valuable for understanding their roles in neurobiology .
Clinical Studies
Several clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound:
-
Phase 1 PET Study :
- Objective : To assess the occupancy of histamine H3 receptors by this compound using positron emission tomography (PET).
- Findings : The study demonstrated dose-dependent receptor occupancy ranging from 16% to 90% after administration of single doses between 0.05 mg to 30 mg .
- Table 1: Summary of Receptor Occupancy Data
Subject This compound Dose (mg) Time of Peak Concentration (h) Receptor Occupancy (%) 1 0.05 2.11 39.7 2 0.1 1.50 53.0 3 0.1 1.50 56.2
- Safety and Tolerability Trials :
Case Studies
- Cognitive Function Improvement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and enhance performance in novel object recognition tasks, indicating its potential utility in treating cognitive impairments .
- Sleep Disturbance Management : A study indicated that this compound's selective action could help balance wake-promoting effects during the day while minimizing sleep disturbances at night, a critical factor for patients with cognitive disorders .
作用機序
AZD-5213は、ヒスタミンH3受容体において拮抗薬(逆アゴニスト)として作用します。この受容体に結合することにより、ヒスタミンやアセチルコリン、ドーパミン、ノルエピネフリンなどの他の神経伝達物質の放出を阻害します。 神経伝達物質放出のこの調節は、認知と睡眠覚醒調節に対する効果に貢献すると考えられています .
類似化合物との比較
AZD-5213は、昼間は高く、夜間は低いヒスタミンH3受容体占有率を達成できる点がユニークで、昼間の有効性を維持しながら、睡眠障害のリスクを軽減できる可能性があります。類似の化合物には以下が含まれます。
Bavisant: 認知障害における同様の用途を持つ、別のヒスタミンH3受容体拮抗薬。
Pitolisant: ナルコレプシーの治療に使用されるヒスタミンH3受容体拮抗薬。
Thioperamide: ヒスタミン受容体の機能を研究するために研究で使用されるヒスタミンH3受容体拮抗薬.
AZD-5213は、その特定の薬物動態プロファイルと、有効性と副作用のバランスを最適化できる可能性により際立っています .
生物活性
AZD5213 is a novel compound developed as a selective antagonist of the histamine H3 receptor (H3R). This receptor plays a crucial role in various physiological processes, including cognition, wake-sleep regulation, and neurotransmitter release. The following sections outline the biological activity of this compound, including its pharmacological properties, preclinical and clinical findings, and implications for therapeutic use.
Pharmacological Profile
This compound exhibits potent antagonistic activity against the H3 receptor. Its pharmacological profile includes:
- Potency :
- Ki value: 0.5 nM
- IC50 value: 3 nM
- Selectivity :
- Greater than 10 μM for 335 other receptors and enzymes
- In vivo occupancy :
- pKi values in various models (rat, mouse, non-human primate): 8.5, 8.3, and 8.4 respectively
- Pharmacokinetics :
- Rapid absorption with a Tmax of 0.7-2.0 hours
- Terminal half-life (t½): 5-7 hours
These characteristics indicate that this compound can effectively occupy H3 receptors in vivo, which is critical for its therapeutic effects .
This compound functions as a competitive and reversible antagonist at the H3 receptor, leading to several downstream effects:
- Neurotransmitter Release : In vivo studies have shown that this compound triggers the release of key neurotransmitters such as:
- Histamine
- Acetylcholine
- Dopamine
- Norepinephrine
This release occurs in the rat prefrontal cortex following administration at doses as low as 0.33 mg/kg .
Efficacy in Preclinical Models
This compound has demonstrated efficacy in various preclinical models related to cognitive function and pain:
- Cognitive Enhancement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in novel object recognition tasks .
- Pain Models : The compound has also been effective in reversing neuropathic pain in rodent models .
Clinical Findings
This compound has undergone several clinical trials to assess its safety and efficacy:
- Safety Profile :
- Clinical Trials :
Case Studies
Several case studies highlight the potential of this compound in treating cognitive disorders:
- A study involving young male volunteers demonstrated that this compound could achieve high daytime and low nighttime receptor occupancy, potentially minimizing sleep disruption while maintaining cognitive benefits .
- Another trial showed significant improvements in cognitive tasks among participants receiving this compound compared to placebo groups .
Summary Table of Key Findings
Characteristic | Value |
---|---|
Ki (H3R) | 0.5 nM |
IC50 | 3 nM |
Selectivity | >10 μM for other receptors |
Tmax | 0.7-2.0 hours |
Terminal Half-Life | 5-7 hours |
Common AEs | Sleep disorder, night sweats, nausea |
Clinical Trials Phase | II for Tourette's syndrome & neuropathic pain |
特性
CAS番号 |
1119807-02-1 |
---|---|
分子式 |
C19H25N3O2 |
分子量 |
327.4 g/mol |
IUPAC名 |
4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |
InChIキー |
VCQZCDSEWSFTPO-SJORKVTESA-N |
SMILES |
NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4 |
異性体SMILES |
C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |
正規SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD-5213 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。